4-クロロ-N-(1-ヒドロキシ-3-フェニルプロパン-2-イル)ベンズアミド

説明

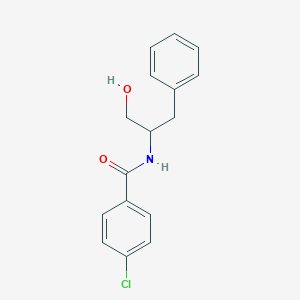

4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide: is a chemical compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol .

科学的研究の応用

Chemistry: 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide is used as an intermediate in the synthesis of various organic compounds .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .

Medicine: Research is ongoing to explore the potential therapeutic applications of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide in treating various diseases .

Industry: The compound is used in the production of specialty chemicals and pharmaceuticals .

作用機序

Target of Action

Benzamides, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Benzamides are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Benzamides are known to be involved in a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Benzamides, in general, are known to have diverse pharmacokinetic properties, depending on their specific chemical structures .

Result of Action

Benzamides are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzamides .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with alpha-(hydroxymethyl)phenethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions:

Reduction: The compound can also undergo reduction reactions, where the carbonyl group is reduced to an alcohol.

Substitution: Substitution reactions can occur at the chloro group, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products:

類似化合物との比較

- p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzyl alcohol

- p-Chloro-N-(alpha-(carboxymethyl)phenethyl)benzamide

- p-Amino-N-(alpha-(hydroxymethyl)phenethyl)benzamide

Uniqueness: 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties .

生物活性

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is a compound belonging to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C16H16ClNO2

- Molecular Weight : 289.76 g/mol

- IUPAC Name : 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide

Antimicrobial Properties

Research indicates that 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide exhibits significant antimicrobial activity. A study assessing various substituted benzamides found that this compound demonstrated bactericidal effects against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 2x MIC when tested in time-kill assays.

Table 1: Antimicrobial Activity of 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Effect |

|---|---|---|---|

| MRSA 63718 | 8 | 32 | Yes |

| MRSA SA 3202 | 16 | 64 | Yes |

| S. aureus Reference | 4 | 16 | Yes |

The bactericidal activity is defined by a ratio of MBC to MIC of ≤4, indicating that the compound can effectively kill bacteria at concentrations close to those that inhibit their growth .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, although further research is needed to elucidate these pathways fully.

The biological activity of 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or other critical metabolic pathways.

- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, potentially modulating cellular responses related to inflammation and infection.

- Oxidative Stress Induction : Some studies suggest that compounds in this class can induce oxidative stress in bacterial cells, leading to cell death.

Case Studies and Research Findings

A notable study published in Antibiotics explored the efficacy of various benzamides, including 4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide, against resistant bacterial strains. The study concluded that while traditional antibiotics faced challenges due to resistance, this compound showed promise as a novel therapeutic agent .

Another research effort focused on the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated a significant reduction in inflammatory markers when cells were treated with the compound, highlighting its therapeutic potential beyond antimicrobial applications .

特性

IUPAC Name |

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBCABMTXUHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940640 | |

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19071-58-0 | |

| Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。